molecular formula C16H23N B3055846 2,6-Dicyclopentylaniline CAS No. 67330-67-0

2,6-Dicyclopentylaniline

Cat. No.: B3055846
CAS No.: 67330-67-0
M. Wt: 229.36 g/mol
InChI Key: IEIPZQFILTYQLK-UHFFFAOYSA-N
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Description

2,6-Dicyclopentylaniline is an organic compound with the molecular formula C16H23N. It is characterized by the presence of two cyclopentyl groups attached to the benzene ring at the 2 and 6 positions, along with an amino group at the 1 position.

Scientific Research Applications

2,6-Dicyclopentylaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyclopentylaniline typically involves the alkylation of aniline with cyclopentyl halides under basic conditions. One common method is the reaction of aniline with cyclopentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dicyclopentylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, sulfonyl chlorides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,6-Dicyclopentylaniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various biological molecules, influencing their activity. Additionally, the cyclopentyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways .

Comparison with Similar Compounds

  • 2,6-Dimethylaniline
  • 2,6-Diethyl-aniline
  • 2,6-Dicyclohexylaniline

Comparison: 2,6-Dicyclopentylaniline is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties compared to other similar compounds. For instance, 2,6-Dimethylaniline and 2,6-Diethyl-aniline have smaller alkyl groups, resulting in different reactivity and interaction profiles. 2,6-Dicyclohexylaniline, on the other hand, has bulkier cyclohexyl groups, leading to variations in steric hindrance and molecular interactions .

Properties

IUPAC Name

2,6-dicyclopentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c17-16-14(12-6-1-2-7-12)10-5-11-15(16)13-8-3-4-9-13/h5,10-13H,1-4,6-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIPZQFILTYQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C(=CC=C2)C3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478869
Record name Benzenamine, 2,6-dicyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67330-67-0
Record name Benzenamine, 2,6-dicyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67330-67-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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